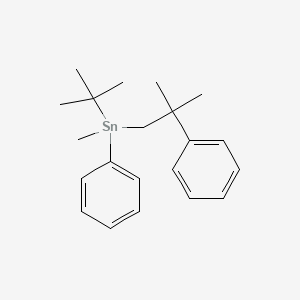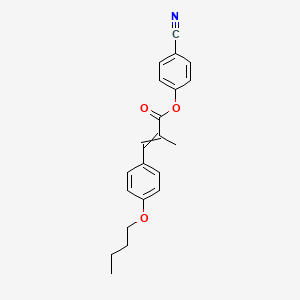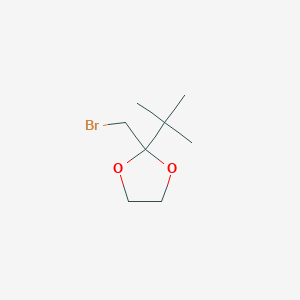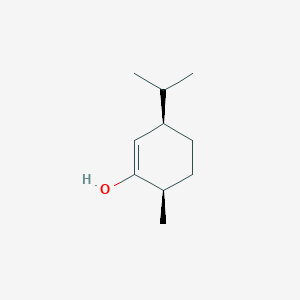![molecular formula C17H16O B14609901 1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one CAS No. 59089-14-4](/img/structure/B14609901.png)
1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one is an organic compound with a complex structure It is characterized by the presence of a phenyl group substituted with a 4-methylphenyl ethenyl group and an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and acetophenone derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production methods may include optimization of reaction parameters to increase yield and purity.
Analyse Chemischer Reaktionen
1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, including nitration, sulfonation, and halogenation, can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions: The reactions typically require specific reagents, solvents, and conditions such as temperature and pH to proceed efficiently.
Wissenschaftliche Forschungsanwendungen
1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one involves its interaction with molecular targets:
Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one can be compared with similar compounds:
Similar Compounds: Compounds such as 4-methylacetophenone, 4-methylbenzaldehyde, and 4-methylphenyl ethanone share structural similarities.
Eigenschaften
CAS-Nummer |
59089-14-4 |
|---|---|
Molekularformel |
C17H16O |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
1-[3-[2-(4-methylphenyl)ethenyl]phenyl]ethanone |
InChI |
InChI=1S/C17H16O/c1-13-6-8-15(9-7-13)10-11-16-4-3-5-17(12-16)14(2)18/h3-12H,1-2H3 |
InChI-Schlüssel |
XBAWKHLURJWKKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=CC=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)






![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)



![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol](/img/structure/B14609883.png)
